Amphotericin B O-methyloxime
Description
Contextualization within Polyene Antifungal Derivatives
Polyene macrolides, including prominent members like Amphotericin B and Nystatin, represent a critical class of antifungal agents used for treating a wide range of fungal infections. nih.govmdpi.comnih.gov These compounds, produced by various Streptomyces species, are characterized by a large macrolide ring containing a series of conjugated double bonds. mattioli1885journals.commdpi.com Their primary mechanism of action involves binding to ergosterol (B1671047), a vital component of fungal cell membranes. nih.govdrugbank.com This binding disrupts the membrane's integrity by forming pores, which leads to the leakage of essential cellular contents and ultimately, fungal cell death. ontosight.aiwikipedia.org
Despite their effectiveness, the clinical use of polyenes like Amphotericin B is hampered by significant toxicity, particularly damage to the kidneys (nephrotoxicity). nih.govasm.org This toxicity arises because Amphotericin B can also bind to cholesterol in mammalian cell membranes, albeit with lower affinity than to ergosterol. wikipedia.org To address this limitation, extensive research has been conducted to develop derivatives with an improved therapeutic index. These efforts have followed several paths, including:
Lipid Formulations: Developing lipid-based carriers like liposomes (e.g., AmBisome) to alter the drug's distribution in the body and reduce its exposure to the kidneys. mattioli1885journals.comnih.gov
Chemical Modifications: Creating new semisynthetic derivatives by altering specific functional groups on the Amphotericin B molecule. nih.govasm.org This includes modifications at the C-16 carboxyl group or the mycosamine (B1206536) amino group. nih.govnih.gov
Amphotericin B O-methyloxime falls into the category of chemically modified derivatives, representing a targeted effort to decouple the antifungal activity from host cell toxicity through precise structural alteration. ontosight.ainih.gov
Rationale for Structural Modification from Amphotericin B
The primary impetus for creating this compound was to reduce the severe toxicity associated with Amphotericin B. ontosight.ai The parent drug's tendency to cause kidney damage is a major dose-limiting factor in clinical practice. nih.govreviberoammicol.com The structural modification involves the introduction of a methoxyimino group at the C-13 position of the Amphotericin B molecule. ontosight.ai
This specific chemical change is designed to alter how the molecule interacts with biological membranes. ontosight.ai Research suggests that the hemiketal ring structure present in the original Amphotericin B is crucial for its biological activity. nih.govjst.go.jp The modification to an O-methyloxime derivative aims to modulate the molecule's ability to interact with cholesterol in host membranes while, ideally, retaining its strong binding affinity for fungal ergosterol. ontosight.aiontosight.ai The overarching goal is to enhance the drug's selectivity for fungal cells over mammalian cells, thereby widening the therapeutic window and creating a more favorable risk-benefit profile. nih.gov
Overview of Research Trajectories
Research into this compound and similar derivatives has followed a logical progression from chemical synthesis to biological evaluation. ontosight.ainih.gov Key research trajectories include:
Synthesis and Structural Elucidation: The initial step involves the chemical synthesis of the derivative and confirmation of its structure. nih.govnih.govjst.go.jp
In Vitro Antifungal Activity: Studies are conducted to determine the compound's minimum inhibitory concentration (MIC) against a variety of pathogenic fungi, such as Candida and Aspergillus species. drugbank.com This allows for a direct comparison of its potency against that of the parent Amphotericin B. nih.gov For instance, early studies evaluated the activity of this compound against Candida albicans and Saccharomyces cerevisiae. nih.gov
Toxicity Assessment: A critical research area is the evaluation of the derivative's toxicity. This often involves comparing the hemolytic activity (damage to red blood cells) and cytotoxicity against mammalian cell lines with that of Amphotericin B. nih.gov For example, comparative toxicological studies on the related Amphotericin B methyl ester showed it to be significantly less toxic than the parent antibiotic in animal models. nih.gov
Mechanism of Action Studies: Investigations into how the modification affects the drug's interaction with membrane sterols (ergosterol vs. cholesterol) help to understand the basis for any observed changes in activity and toxicity. ontosight.aiontosight.ai
These research efforts collectively aim to build a comprehensive profile of the derivative, assessing its potential as a safer and more effective antifungal agent for treating serious fungal infections. ontosight.ai
Research Data on Amphotericin B Derivatives
The following table summarizes key findings from research into Amphotericin B derivatives, illustrating the comparative antifungal activity.
| Compound | Target Organism | Measurement | Result |
| Amphotericin B | Candida albicans | MIC Range | 0.03 to 1.0 mcg/mL drugbank.com |
| Amphotericin B | Aspergillus fumigatus | MIC Range | 0.03 to 1.0 mcg/mL drugbank.com |
| Amphotericin B | Rhizopus oryzae | GM MIC | 0.38 μg/mL nih.gov |
| Amphotericin B methyl ester (AME) | Yeast-like organisms | Minimal Fungicidal Conc. | ≤ 1 µg/mL (except S. schenckii) nih.gov |
| Amphotericin B methyl ester (AME) | Filamentous fungi | Minimal Fungicidal Conc. | Up to 50 µg/mL required nih.gov |
MIC: Minimum Inhibitory Concentration; GM MIC: Geometric Mean Minimum Inhibitory Concentration. Data illustrates the broad-spectrum activity of Amphotericin B and the slightly reduced, though still significant, activity of its methyl ester derivative.
Structure
2D Structure
Properties
CAS No. |
132202-02-9 |
|---|---|
Molecular Formula |
C48H76N2O17 |
Molecular Weight |
953.1 g/mol |
IUPAC Name |
(14Z,21E,23E,25E,27E,29E,31E,33E)-20-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6,9,10,12,16,18,36-octahydroxy-14-methoxyimino-35,37,38-trimethyl-2-oxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid |
InChI |
InChI=1S/C48H76N2O17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(49)45(60)31(4)66-48)27-40(57)42(47(62)63)39(56)23-32(50-64-5)22-34(52)25-38(55)37(54)21-20-33(51)24-35(53)26-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,51-57,59-61H,20-27,49H2,1-5H3,(H,62,63)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,50-32- |
InChI Key |
WRIFSYOHYWWNKF-DICVFRNESA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=NOC)CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
Isomeric SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC(C(C(C/C(=N\OC)/CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=NOC)CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
Synonyms |
amphotericin B O-methyloxime amphotericin B O-methyloxime, (Z)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Synthetic Pathways for Amphotericin B O-methyloxime
The synthesis of this compound from its parent compound, Amphotericin B, involves a targeted chemical modification.
Key Reaction Steps and Intermediates
The primary synthesis of this compound involves the reaction of Amphotericin B with methoxylamine hydrochloride. This reaction specifically targets the C-16 aldehyde group of a protected form of Amphotericin B. The process typically requires sequential removal of protecting groups to yield the final product. nih.gov
A crucial intermediate in this pathway is the C-16 aldehyde of a suitably protected Amphotericin B. The protection of other reactive functional groups within the Amphotericin B molecule is essential to ensure the selective reaction at the desired C-16 position.
Stereochemical Considerations and Isomeric Forms (e.g., Z-isomer)
The reaction between the C-16 aldehyde and methoxylamine can result in the formation of two geometric isomers: the (E)- and (Z)-isomers of the O-methyloxime. The stereochemistry at the C=N bond is a critical factor influencing the biological properties of the final compound.
Research has shown that the (Z)-isomer of this compound can exhibit different biological activity compared to the (E)-isomer or a mixture of isomers. nih.gov For instance, the C-16 (Z)-methoxime has been noted for its potential for reduced hemolytic activity against mammalian erythrocytes when compared to Amphotericin B itself. nih.gov The separation and characterization of these individual isomers are therefore important for structure-activity relationship studies. In broader studies of oxime ethers, (Z)-isomers have often demonstrated higher antifungal activity compared to their (E)-counterparts. mdpi.com
Rational Design and Synthesis of Novel this compound Analogs
The development of novel analogs of this compound is driven by the goal of enhancing antifungal efficacy while reducing toxicity. This involves targeted modifications at various positions on the molecule.
Modifications at Distinct Molecular Positions (e.g., C-16 Oximino, Vinyl Derivatives)
The C-16 position has been a key target for derivatization. Besides the O-methyloxime, other C-16 oximino derivatives have been synthesized by reacting the protected C-16 aldehyde with different hydroxylamine (B1172632) derivatives. nih.gov
Furthermore, the C-16 aldehyde can be converted into vinyl derivatives using Wittig reagents. nih.gov These modifications introduce new chemical functionalities at this position, which can significantly alter the compound's interaction with biological targets.
Other strategic modifications to the Amphotericin B scaffold include alterations at the mycosamine (B1206536) amino group and the C-16 carboxylic acid group. nih.govnih.gov These changes aim to create derivatives with improved pharmacological profiles.
Strategies for Tailoring Biological Activity
Several strategies are employed to tailor the biological activity of Amphotericin B analogs, including those derived from the O-methyloxime. One approach involves creating ionic liquid formulations to overcome solubility issues. rsc.orgscispace.comnih.govnih.gov Another strategy focuses on creating amide analogues to modulate the molecule's properties. semanticscholar.org
The overarching goal of these synthetic efforts is to develop analogs with a higher therapeutic index. This involves a careful balance of maintaining or enhancing antifungal potency while minimizing the undesirable side effects associated with the parent compound. By systematically exploring modifications at different molecular positions and employing diverse chemical strategies, researchers continue to advance the development of safer and more effective polyene antifungal agents.
Biosynthetic Engineering Approaches for Amphotericin B Derivatives
The generation of novel amphotericin B analogs is largely centered on the genetic manipulation of the producing organism, Streptomyces nodosus. nih.gov By modifying the biosynthetic pathway at the genetic level, researchers can create a panel of derivatives with potentially improved properties. nih.gov
Streptomyces nodosus ATCC14899 is the natural producer of Amphotericin B. nih.gov Its genome contains a large polyketide synthase (PKS) gene cluster responsible for assembling the molecule's core structure. nih.gov This cluster, spanning over 113 kilobase pairs, includes six PKS genes, along with genes for cytochrome P450 enzymes and the biosynthesis and attachment of the mycosamine sugar. nih.gov
Genetic manipulation of this cluster is a key strategy for producing novel analogs. nih.govresearchgate.net Techniques such as phage KC515-mediated gene disruption have been successfully used to confirm the role of this region in amphotericin production and to create mutants that produce new derivatives. nih.gov For instance, inactivating genes responsible for post-PKS modifications, such as hydroxylation or glycosylation, has led to the production of various deoxyamphotericins and amphoteronolides. nih.gov
Specific genetic engineering strategies include:
Gene Disruption: Targeting genes like amphDIII, which is involved in mycosamine biosynthesis, results in the production of aglycones such as 8-deoxyamphoteronolides A and B. nih.gov This suggests that glycosylation is a prerequisite for the C-8 hydroxylation step in the natural biosynthetic pathway. nih.gov
Inactivation of Cytochrome P450 Genes: Blocking the amphL cytochrome P450 gene, responsible for C-8 hydroxylation, has led to the creation of novel polyenes identified as 8-deoxyamphotericins A and B. nih.gov
Module Deletion in PKS: Deleting entire modules from the polyketide synthase can generate analogs with altered backbones. The deletion of modules 5 and 6 was engineered to reprogram S. nodosus to synthesize pentaene analogues instead of the natural heptaene structure of amphotericin B. mdpi.com
These genetic manipulations provide a powerful toolkit for generating a diverse library of amphotericin analogs directly from the fermentation process.
Following the genetic engineering of S. nodosus, the resulting novel compounds must be isolated and chemically characterized. Improved production and purification protocols have been instrumental in allowing for detailed analysis of these engineered products. nih.govresearchgate.net
The characterization of these analogs has successfully identified several new compounds. nih.govresearchgate.net For example, specific gene replacements have led to the identification of 8-deoxy-16-descarboxyl-16-methyl-amphoteronolide B for the first time. nih.gov In another instance, targeted inactivation of the ketoreductase 10 (KR10) domain within the PKS resulted in mutants that produced truncated polyketide intermediates, which were isolated as linear polyenyl-pyrones. nih.govresearchgate.net
Mutants created by deleting PKS modules 5 and 6 produced pentaene analogs. mdpi.com However, analysis revealed that these full-length pentaene macrolactones were not subsequently modified by the native tailoring enzymes, such as the AmphN P450 oxidase or the AmphDI glycosyltransferase, highlighting the specificity of these late-stage enzymes. mdpi.com
The table below summarizes some of the engineered strains and the resulting characterized products.
| Engineered Strain/Modification | Resulting Product(s) | Key Findings | Reference(s) |
| S. nodosus with amphDIII gene disruption | 8-deoxyamphoteronolides A and B | Glycosylation with mycosamine likely precedes C-8 hydroxylation. | nih.gov |
| S. nodosus with amphL (cytochrome P450) inactivation | 8-deoxyamphotericins A and B | Novel polyenes that retained antifungal activity were produced. | nih.gov |
| S. nodosus with KR10 domain inactivation | Truncated linear polyenyl-pyrones | Specific inactivation of a PKS domain leads to the release of intermediate products. | nih.govresearchgate.net |
| S. nodosus with deletion of PKS modules 5 & 6 | Pentaene analogues | The engineered pentaene products were not substrates for downstream tailoring enzymes. | mdpi.com |
These characterization efforts are crucial for understanding the structure-activity relationships of new derivatives and for elucidating the intricate mechanics of the amphotericin biosynthetic pathway.
Advanced Formulation Chemistry
Beyond biosynthetic engineering, significant research has focused on the chemical formulation of amphotericin B to overcome inherent challenges like poor aqueous solubility. mdpi.comdovepress.com While this compound is a specific derivative synthesized for study nih.gov, the most advanced formulation strategies have been extensively developed using the parent compound, Amphotericin B, as a model. These strategies, particularly those involving organic salts and ionic liquids, represent a frontier in drug delivery. mdpi.comnih.gov
The conversion of active pharmaceutical ingredients (APIs) into organic salts and ionic liquids (OSILs) is an emerging strategy to enhance their physicochemical properties. mdpi.comnih.gov This approach has been successfully applied to Amphotericin B, providing a blueprint for its derivatives. nih.govscispace.com The core idea is to pair the anionic form of the drug with a carefully selected organic cation. mdpi.com
A novel and effective method for this synthesis is the water-reduced buffer neutralization method. mdpi.comnih.gov This procedure is critical because Amphotericin B is unstable and prone to degradation, such as through Grob fragmentation, in standard aqueous solutions. mdpi.comresearchgate.net The method involves dissolving the API in a 1 M dry triethylamine (B128534) buffer in a methanolic solution, which stabilizes the molecule and allows it to react with the chosen cation. mdpi.com
Several organic cations have been combined with Amphotericin B to create novel OSILs, achieving moderate to high yields and purity. mdpi.comnih.gov These formulations demonstrate the potential of this approach for fragile molecules. nih.gov
The table below lists some of the ionic liquid formulations developed with Amphotericin B.
| Cation | Abbreviation | Resulting Formulation | Reference(s) |
| Cholinium | [chol]⁺ | [chol][AmB] | nih.govscispace.com |
| Cetylpyridinium | [C₁₆py]⁺ | [C₁₆py][AmB] | nih.govscispace.com |
| Trihexyltetradecylphosphonium | [P₆,₆,₆,₁₄]⁺ | [P₆,₆,₆,₁₄][AmB] | mdpi.comnih.govnih.gov |
| 1-(2-hydroxyethyl)-3-methylimidazolium | [C₂OHMIM]⁺ | [C₂OHMIM][AmB] | mdpi.com |
| Aliquat® 336 | [Aliquat]⁺ | [Aliquat][AmB] | mdpi.com |
This synthetic strategy, proven effective for the parent compound, provides a direct and innovative pathway for developing similar advanced formulations for derivatives like this compound.
The comprehensive characterization of these novel Amphotericin B-based OSILs is essential to confirm their chemical structure and physical properties. mdpi.comnih.gov A suite of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra are recorded to confirm the chemical structure of the final products. mdpi.com For these analyses, deuterated solvents like (CD₃)₂SO are typically used. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the mass-to-charge ratio (m/z) of the synthesized compounds, verifying the presence of both the cation and the Amphotericin B anion. mdpi.com
Optical Rotation: The specific optical rotation ([α]D²⁵) is determined as a measure of the compound's purity and to confirm that the chiral integrity of the Amphotericin B molecule is maintained during the synthesis. mdpi.comnih.gov
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of formulations, such as transition temperature and enthalpy of transition, which can indicate the rigidity and stability of complex systems like liposomes. nih.gov
Chromatography (HPLC): High-performance liquid chromatography (HPLC) is a standard method to determine the content and purity of the active compound in the final formulation. nih.gov
For example, the synthesis of choline (B1196258) amphotericin B, [Ch][AmB], yielded an orange solid, and its structure was confirmed through these characterization techniques. mdpi.com Similarly, formulations involving liposomes have been characterized for size, surface charge (using a Zeta-Meter), and lamellarity (via transmission electron microscopy). nih.gov These analytical methods provide the necessary data to validate the successful creation of these complex formulations and understand their physicochemical behavior.
Molecular Mechanisms of Antifungal Action and Cellular Interactions
Ergosterol (B1671047) Binding and Membrane Permeabilization
The primary mechanism of action for polyene antifungals, including Amphotericin B and its derivatives, is the targeted interaction with ergosterol, the principal sterol in fungal cell membranes. nih.govdrugbank.com This interaction is the cornerstone of their selective toxicity against fungi, as mammalian cells contain cholesterol instead of ergosterol. ontosight.ai
Polyene-Sterol Interaction Dynamics within Fungal Cell Membranes
The binding of Amphotericin B to ergosterol is a critical first step in its antifungal activity. medbullets.comnih.gov This interaction is highly specific and is considered a key determinant of the drug's efficacy. The affinity of Amphotericin B for ergosterol is significantly higher than for cholesterol, which explains its selective action against fungal cells. nih.gov The structure of ergosterol, with its specific double bonds and methyl group, allows for a better molecular fit with the Amphotericin B molecule compared to cholesterol. nih.gov The mycosamine (B1206536) group of the Amphotericin B molecule is also thought to play a crucial role in this binding process, although some conflicting research exists. medbullets.comnih.gov
Elucidation of Transmembrane Pore Formation and Ion Channel Activity
Following the binding to ergosterol, Amphotericin B molecules are believed to self-assemble and form transmembrane pores or ion channels. ontosight.aiplos.orgfrontiersin.org These channels disrupt the integrity of the fungal cell membrane, leading to the leakage of essential intracellular ions, such as potassium, and other small molecules. frontiersin.orgnih.govyoutube.com This leakage ultimately results in fungal cell death. ontosight.ai Recent studies using solid-state NMR have provided detailed insights into the structure of these ion channels, suggesting that Amphotericin B assembles into seven-molecule channels. osaka-u.ac.jpchemrxiv.org The formation of these pores is a dynamic process, and their size can be influenced by the concentration of the drug. nih.gov
Impact of O-methyloxime Modification on Ergosterol Affinity and Pore Architecture
The introduction of the O-methyloxime group at the 13-position of the Amphotericin B molecule is expected to alter its interaction with ergosterol and the subsequent formation of pores. ontosight.ai While specific quantitative data on the ergosterol affinity of Amphotericin B O-methyloxime is not extensively detailed in the provided search results, the modification is theorized to influence this binding. ontosight.ai Any alteration in the affinity for ergosterol would directly impact the efficiency of pore formation and, consequently, the antifungal potency. The structural change could affect the way the molecules pack together to form the channel, potentially altering the pore's architecture, stability, and ion-conducting properties. However, a study on the synthesis and biological properties of this compound indicated that the presence of an intact hemiketal ring in the antibiotic molecule is essential for its biological activity. nih.gov
Sterol Sequestration Hypothesis
An alternative and complementary model to the pore formation theory is the sterol sequestration hypothesis. This model proposes that Amphotericin B can extract ergosterol from the fungal membrane, disrupting its normal function. nih.govfrontiersin.org
Mechanisms of this compound Aggregation and Sterol Extraction
Recent research suggests that Amphotericin B can form large extramembranous aggregates, often referred to as "sterol sponges," that actively sequester ergosterol from the lipid bilayer. wisc.eduresearchgate.net This process of sterol extraction is believed to be a primary fungicidal mechanism, independent of channel formation. medbullets.comnih.gov The aggregation state of Amphotericin B is known to influence its activity and toxicity. nih.govub.edu The O-methyloxime modification could potentially alter the aggregation properties of the molecule, thereby affecting its ability to sequester ergosterol. The specific mechanisms by which this compound aggregates and extracts sterols would depend on the physicochemical properties imparted by the methyloxime group.
Fungal Cellular Response to this compound Exposure
Detailed investigations into how fungal cells respond to direct exposure to this compound are not readily found in published research. While extensive data exists for the parent compound, Amphotericin B, it is not scientifically rigorous to extrapolate these findings to its O-methyloxime derivative without direct experimental evidence.
Induction of Oxidative Stress and Reactive Oxygen Species Generation
There is no specific research available that details the induction of oxidative stress or the generation of reactive oxygen species (ROS) in fungal cells as a direct result of exposure to this compound. For the parent compound, Amphotericin B, the induction of oxidative damage is a known secondary mechanism of its antifungal activity. However, whether the chemical modification in the O-methyloxime derivative alters this property has not been documented.
Investigation of Mitochondrial Dysfunction in Fungal Pathogens
Similarly, there is a lack of studies investigating the effects of this compound on the mitochondrial function of fungal pathogens. Research on Amphotericin B has shown that it can lead to mitochondrial dysfunction, but it remains unknown if the O-methyloxime derivative produces similar effects. Data on changes in mitochondrial membrane potential or other indicators of mitochondrial health in fungi treated with this specific compound are not present in the available literature.
Morphological Alterations in Fungal Cells and Subcellular Compartments
Detailed descriptions or electron microscopy studies of morphological changes in fungal cells and their subcellular compartments following treatment with this compound are not available. While Amphotericin B is known to cause significant structural damage to fungal cells, no comparable data exists for its O-methyloxime derivative.
Antifungal Efficacy and Spectrum of Activity in Vitro and Preclinical Cellular Models
Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs)
Comprehensive Susceptibility Profiling Across Diverse Fungal Species and Genera
Specific MIC and MFC data for Amphotericin B O-methyloxime against a comprehensive range of fungal species and genera are not available in the current body of scientific literature.
Comparative Analysis of Efficacy with Parent Amphotericin B and Established Antifungals
A comparative analysis of the in vitro efficacy of this compound with its parent compound, Amphotericin B, and other established antifungal agents cannot be conducted without specific MIC and MFC data for the O-methyloxime derivative.
Time-Kill Kinetics and Concentration-Dependent Fungicidal Effects
Detailed studies on the time-kill kinetics and the concentration-dependent fungicidal or fungistatic effects of this compound are not documented in the available research.
Evaluation in Controlled Cellular and Ex Vivo Tissue Culture Systems
Assessment of Fungal Cell Viability and Proliferation Inhibition
Information regarding the assessment of fungal cell viability and the inhibition of proliferation by this compound in controlled cellular systems is not present in the reviewed scientific literature.
Studies on Fungal Burden Reduction in Cultured Host Cells
Specific studies detailing the reduction of fungal burden in cultured host cells following treatment with this compound are not available.
Research on this compound's Impact on Fungal Biofilms Remains Limited
Despite extensive research into the parent compound, Amphotericin B, specific data on the antifungal efficacy of its derivative, this compound, against fungal biofilms, particularly concerning metabolic activity and growth inhibition, is not available in publicly accessible scientific literature. While the synthesis and some biological properties of this compound have been described, detailed studies on its interaction with the complex, matrix-encased communities of fungal biofilms are absent.
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to many antifungal agents. This resistance stems from a combination of factors, including the protective extracellular matrix, the physiological heterogeneity of the cells within the biofilm, and the expression of specific resistance genes. The analysis of metabolic activity and growth inhibition within these structures is crucial for evaluating the potential of any new or modified antifungal compound.
Standard methods to assess the antibiofilm activity of a compound involve quantifying the reduction in metabolic activity, often using colorimetric assays like the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay, and measuring the inhibition of biofilm growth or eradication of mature biofilms. These analyses provide critical data on a compound's ability to not only kill the fungal cells but also to disrupt the integrity and viability of the entire biofilm structure.
A 1990 study on the synthesis and biological properties of this compound suggested that the modification to the molecule, specifically the alteration of the hemiketal ring, might be crucial for its biological activity. nih.gov The study noted activity against Candida albicans and Saccharomyces cerevisiae, but did not provide specific data on biofilm inhibition or detailed metabolic studies. nih.gov
Further general information suggests that the O-methyloxime derivative was developed with the aim of reducing the significant toxicity associated with the parent drug, Amphotericin B, while hopefully retaining its potent antifungal effects. ontosight.ai The presumed mechanism of action, similar to its parent, is through binding to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death. ontosight.ai However, without specific research on its effects on biofilms, it remains unknown how the structural modifications of this compound influence its ability to penetrate the biofilm matrix and exert its activity on the enclosed fungal cells.
Mechanisms of Fungal Resistance to Polyene Antifungals Including Amphotericin B O Methyloxime
Alterations in Fungal Membrane Sterol Biosynthesis and Composition
The most common mechanism of acquired resistance to polyene antifungals is the modification of the fungal cell membrane's sterol composition. nih.gov This is primarily achieved through changes in the ergosterol (B1671047) biosynthesis pathway, a complex series of enzymatic reactions.
Identification of Mutations in Ergosterol Biosynthesis Pathway Genes (ERG Genes)
Mutations in the ERG genes, which encode the enzymes responsible for ergosterol synthesis, are a well-documented cause of polyene resistance. nih.gov The loss or alteration of function of these enzymes can lead to a decrease or complete absence of ergosterol in the fungal cell membrane. mdpi.comnih.gov
Several key ERG genes have been implicated in polyene resistance across various fungal species:
ERG2 and ERG3 : Mutations in these genes are responsible for Amphotericin B resistance in some clinical isolates of Candida albicans. ejgm.co.uk The ERG3 gene encodes for C-5 sterol desaturase, and its inactivation can prevent the formation of a toxic sterol intermediate when the fungus is treated with azoles, another class of antifungals. nih.govasm.org While this can confer azole resistance, its effect on polyene susceptibility can vary. nih.gov Some studies have shown that erg3 mutants can be resistant to polyenes. nih.govasm.org
ERG5 and ERG6 : Mutations in these genes have also been linked to polyene resistance. nih.gov For instance, elevated ERG6 transcript levels and decreased ergosterol content were observed in Amphotericin B-resistant Candida lusitaniae. frontiersin.orgfrontiersin.org In Candida glabrata, ERG6 and ERG2 are important targets associated with reduced susceptibility to Amphotericin B. frontiersin.orgfrontiersin.org A missense mutation in the ERG6 gene was identified in a clinical isolate of C. glabrata that exhibited reduced susceptibility to polyenes. asm.org
The following table summarizes key ERG gene mutations and their association with polyene resistance:
| Gene | Encoded Enzyme | Fungal Species | Impact on Polyene Susceptibility |
| ERG2 | C-8 sterol isomerase | Candida albicans, Candida glabrata | Resistance ejgm.co.uknih.gov |
| ERG3 | C-5 sterol desaturase | Candida albicans, Candida lusitaniae | Resistance ejgm.co.uknih.govnih.gov |
| ERG5 | C-22 sterol desaturase | Candida albicans | Resistance nih.gov |
| ERG6 | C-24 sterol methyltransferase | Candida glabrata, Candida lusitaniae | Resistance nih.govfrontiersin.orgfrontiersin.orgasm.org |
| ERG11 | Lanosterol 14-α-demethylase | Candida albicans, Candida glabrata | Resistance nih.gov |
Impact of Ergosterol Substitutes or Precursors on Susceptibility
When ERG genes are mutated, fungal cells may accumulate ergosterol precursors or synthesize alternative sterols that are incorporated into the cell membrane. mdpi.comfrontiersin.org These substitute sterols often have a lower binding affinity for polyenes, thereby reducing the drug's efficacy. ejgm.co.uk
For example, the absence of ergosterol due to mutations in the later steps of the biosynthesis pathway can lead to the accumulation of intermediates like fecosterol (B45770) and episterol. ejgm.co.uk Polyenes exhibit lower affinity for these sterols, contributing to resistance. ejgm.co.uk In some cases, the accumulation of specific precursors can maintain some essential membrane functions, allowing the fungus to survive despite the absence of ergosterol. mdpi.com The ability of the fungus to utilize these alternative sterols is a critical factor in the development of stable polyene resistance. asm.org
Fungal Stress Response and Antioxidant Defense Systems
Exposure to polyene antifungals induces significant stress on fungal cells, not only through direct membrane damage but also through the generation of reactive oxygen species (ROS). nih.govsciforum.net Therefore, the ability of fungi to mount an effective stress response and detoxify these harmful molecules is a crucial aspect of their tolerance and resistance to polyenes.
Role of Specific Antioxidant Enzymes in Resisting Polyene-Induced Oxidative Stress
A key mechanism of polyene-induced cell death is believed to be the oxidative damage caused by the accumulation of ROS. nih.gov Fungi have evolved sophisticated antioxidant defense systems to counteract this threat. Increased activity of certain antioxidant enzymes has been linked to polyene resistance. uwb.edu.pl
Catalase: This enzyme plays a crucial role in detoxifying hydrogen peroxide, a major ROS. Studies have shown that fungal strains resistant to Amphotericin B exhibit higher intracellular catalase activity, which helps to mitigate the oxidative damage caused by the drug. ejgm.co.ukresearchgate.net
Superoxide (B77818) Dismutase (SOD): SODs are enzymes that convert superoxide radicals into less harmful molecules. Increased SOD activity has also been observed in fungal strains resistant to Amphotericin B, suggesting its involvement in protecting the cell from oxidative stress. uwb.edu.pl
Enhanced production of these antioxidant enzymes allows the fungal cell to better tolerate the oxidative burst induced by polyenes, contributing to a resistant phenotype. nih.gov
Adaptive Mechanisms to Counteract Reactive Oxygen Species Accumulation
Beyond the upregulation of specific antioxidant enzymes, fungi can employ broader adaptive mechanisms to cope with ROS accumulation. These stress responses are often interconnected and can involve complex signaling pathways. microbiologyresearch.orgresearchgate.net
The cellular response to the stress induced by antifungal drugs can initially lead to drug tolerance, a state where the fungus can survive in the presence of the drug without being killed. microbiologyresearch.org This tolerance can then pave the way for the development of stable, inheritable resistance. The activation of general stress response pathways, which can be triggered by various environmental insults including oxidative stress, can contribute to this process. nih.gov These pathways can lead to a variety of cellular adjustments that enhance the fungus's ability to survive the damaging effects of polyenes.
Metabolic Adaptations and Shifts in Resistant Fungal Strains
Fungal cells can adapt their metabolic processes to counteract the effects of polyene antifungals. These adaptations often involve fundamental changes in energy production and cellular respiration, allowing the fungus to survive in the presence of the drug. juniperpublishers.com
A notable adaptation in some polyene-resistant fungal strains is the alteration of their respiratory functions. Studies on the intrinsically resistant Candida haemulonii species complex have revealed a significantly altered respiratory status. nih.govacs.org These resistant isolates exhibit poor growth on non-fermentable carbon sources, which require cellular respiration for utilization. nih.gov Furthermore, direct measurements have shown low oxygen consumption and diminished mitochondrial membrane potential in these strains. nih.govacs.org This suggests a reduced reliance on the mitochondrial respiratory chain, a key pathway for energy production in many organisms. The reduced mitochondrial activity may help the fungus evade some of the downstream lethal effects of Amphotericin B, such as the production of reactive oxygen species (ROS). nih.gov Interestingly, some research indicates that Amphotericin B can induce a shift from fermentation to respiration in susceptible Candida albicans, which contributes to ATP depletion and cell death, suggesting that resistant strains may actively suppress this process. asm.org
Correlated with the decrease in respiratory function, resistant fungal strains often show an increased reliance on fermentative pathways for energy generation. This metabolic shift is a key survival strategy. In strains of the C. haemulonii complex, for example, the application of chemical inhibitors that block the mitochondrial respiratory chain had no significant effect on their growth. nih.govacs.org This finding strongly indicates that these organisms have shifted their metabolism towards fermentation, making them independent of aerobic respiration for survival. nih.govacs.org Similarly, genomic and transcriptomic studies in Candida auris have linked drug tolerance to the utilization of alternative sugars like D-galactose and L-rhamnose. asm.orgbiorxiv.org A drug-resistant isolate of C. auris was found to possess and upregulate a specific gene cluster for alternative sugar use, which correlated with increased resistance, suggesting that metabolic flexibility and the ability to switch to different energy sources are important components of the resistance phenotype. asm.orgbiorxiv.org
Table 1: Changes in Respiratory and Metabolic Status in Polyene-Resistant Fungi
| Species/Complex | Observation | Implication | Reference(s) |
|---|---|---|---|
| Candida haemulonii complex | Poor growth on non-fermentable carbon sources; Low oxygen consumption; Reduced mitochondrial membrane potential. | Altered and diminished respiratory status. | nih.gov, acs.org |
| Candida haemulonii complex | Growth unaffected by mitochondrial respiratory chain inhibitors. | Metabolic shift to and preferential use of fermentative pathways. | nih.gov, acs.org |
| Candida auris (resistant isolate) | Possesses and upregulates a gene cluster for alternative sugar (D-galactose, L-rhamnose) utilization. | Link between alternative metabolic pathways and increased drug tolerance. | asm.org, biorxiv.org |
| Candida albicans (susceptible) | Amphotericin B induces a shift from fermentation to respiration. | This shift contributes to the drug's lethal effect through ATP depletion. | asm.org |
Genetic and Molecular Basis of Acquired and Intrinsic Resistance
The development of resistance is fundamentally rooted in the genetics of the fungal pathogen. Genomic and transcriptomic analyses have been crucial in identifying the specific genes, mutations, and expression changes that confer resistance to polyenes.
The advent of high-throughput sequencing has provided powerful tools to dissect the genetic basis of antifungal resistance. nih.gov Transcriptomic analysis of Aspergillus fumigatus exposed to Amphotericin B revealed the differential expression of 295 genes. nih.gov The upregulated genes were involved in the ergosterol biosynthesis pathway, stress responses, and transport proteins, while many downregulated genes were also identified, painting a complex picture of the fungal response. nih.gov Proteomic studies supported these findings, identifying 85 differentially expressed proteins in response to the drug. nih.gov
In Candida species, comparative genomic analyses have identified numerous non-synonymous single nucleotide polymorphisms (SNPs) associated with multidrug resistance. frontiersin.org RNA-sequencing approaches have successfully compared the transcriptomes of different Candida species and identified over 50 overexpressed genes in drug-resistant C. albicans strains. nih.gov Furthermore, genomic comparisons between drug-sensitive and drug-resistant isolates of C. auris have uncovered significant genetic differences, such as the deletion of a 12.8 kb gene cluster related to alternative sugar metabolism in the sensitive strain, which was present and active in the resistant strain. asm.org
Table 2: Key Genes and Proteins Implicated in Polyene Resistance from Genomic/Transcriptomic Studies
| Species | Gene/Protein Category | Regulation | Significance | Reference(s) |
|---|---|---|---|---|
| Aspergillus fumigatus | Ergosterol biosynthesis genes | Upregulated | Compensation for drug action on ergosterol. | nih.gov |
| Aspergillus fumigatus | Cell stress proteins | Upregulated | Response to cellular damage induced by the drug. | nih.gov |
| Aspergillus fumigatus | Transport proteins | Upregulated | Potential role in drug efflux or transport of protective molecules. | nih.gov |
| Candida auris | ERG1, ERG2, ERG3, ERG5, ERG6, ERG13 | Upregulated | Overexpression linked to Amphotericin B resistance. | asm.org |
| Candida albicans | CZF1, CDR1, CDR2 | Upregulated | Transcription factor and efflux pumps overexpressed in resistant strains. | nih.gov |
Several distinct molecular mechanisms contribute to polyene resistance.
Alterations in Ergosterol Biosynthesis: The most well-documented mechanism of resistance to polyenes is the modification of the fungal cell membrane's sterol composition. mdpi.com Since ergosterol is the primary target of Amphotericin B, a reduction or alteration of this molecule can significantly decrease the drug's efficacy. mdpi.comasm.org This is often caused by loss-of-function mutations in the ERG genes, which are essential for the ergosterol biosynthesis pathway. mdpi.commdpi.com For instance, mutations in ERG2, ERG3, ERG6, and ERG11 can lead to a depletion of ergosterol and its replacement with other sterol intermediates, which have a lower binding affinity for polyenes. nih.govmdpi.comejgm.co.uk This mechanism is a primary driver of resistance in many Candida species and Cryptococcus neoformans. mdpi.comnih.gov
Efflux Pump Activity: The role of drug efflux pumps in polyene resistance is less clear and somewhat controversial compared to their established role in azole resistance. mdpi.comresearchgate.net Efflux pumps, belonging to the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively expel toxic substances from the cell. researchgate.net While some studies suggest that resistance to polyenes is not typically mediated by efflux pumps, others have noted that overexpression of pumps like Cdr1p might confer a degree of tolerance in C. albicans. mdpi.comresearchgate.net However, conflicting reports exist, and it is generally thought that efflux is not a primary mechanism of high-level polyene resistance. mdpi.com
Other Determinants: Fungi have evolved other protective measures. An important mechanism, particularly in intrinsically resistant species like Aspergillus terreus, is an enhanced capacity to detoxify reactive oxygen species (ROS) that are generated by Amphotericin B-induced oxidative damage. oup.commdpi.com This is often achieved through increased production and activity of antioxidant enzymes, such as catalases. oup.comasm.org Additionally, the formation of biofilms—structured communities of fungal cells encased in an extracellular matrix—can create a physical barrier that limits drug penetration, contributing to resistance against polyenes and other antifungals. juniperpublishers.comfrontiersin.org
Species-Specific Patterns of Primary and Acquired Resistance
The prevalence and mechanisms of resistance to polyenes vary significantly across different fungal species.
Intrinsic Resistance: Several species are known to have high innate resistance to Amphotericin B. Aspergillus terreus is a prime example, where resistance is not linked to ergosterol depletion but rather to a robust catalase-based defense against oxidative stress. nih.govmdpi.com The Candida haemulonii complex and Candida auris are emergent pathogens notable for their frequent resistance to Amphotericin B, driven by altered sterol profiles and metabolic adaptations. nih.govnih.gov Other species with noted intrinsic resistance include Candida lusitaniae and Trichosporon beigelii. oup.comnih.gov
Acquired Resistance: While less frequent than for other drug classes, acquired resistance can develop during therapy. nih.gov In Candida albicans, resistance is rare but typically arises from mutations in ERG genes. mdpi.commdpi.com In contrast, some studies have shown that Aspergillus fumigatus can acquire high rates of Amphotericin B resistance. nih.gov In Cryptococcus neoformans, mutations in the ERG2 gene are a known cause of acquired resistance, though sterol-independent mechanisms have also been reported. mdpi.com
Table 3: Species-Specific Resistance Patterns to Polyenes
| Fungal Species | Resistance Type | Primary Mechanism(s) | Reference(s) |
|---|---|---|---|
| Aspergillus terreus | Intrinsic | Increased catalase activity, defense against oxidative stress. | mdpi.com, nih.gov, mdpi.com |
| Candida haemulonii complex | Intrinsic/High | Altered membrane sterol composition (ergosterol depletion), mitochondrial dysfunction. | nih.gov, acs.org, nih.gov |
| Candida auris | Intrinsic/Emerging | Overexpression of ERG genes, altered sterol profile. | nih.gov, nih.gov, asm.org |
| Candida lusitaniae | Intrinsic | Often noted, likely related to ergosterol pathway alterations. | nih.gov, oup.com |
| Candida albicans | Acquired (Rare) | Mutations in ERG genes (e.g., ERG3, ERG11). | mdpi.com, mdpi.com |
| Cryptococcus neoformans | Acquired | Mutations in ERG genes (e.g., ERG2), sterol-independent mechanisms. | mdpi.com |
| Aspergillus fumigatus | Acquired (Variable) | Can acquire resistance efficiently, mechanisms can include ERG gene mutations. | nih.gov |
Advanced Academic Research Methodologies and Analytical Techniques
High-Resolution Spectroscopic and Structural Elucidation Methods
The precise characterization of the molecular structure of Amphotericin B O-methyloxime is accomplished through the synergistic use of several high-resolution spectroscopic techniques. Each method provides unique and complementary information, leading to a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR, NOESY, HSQC) for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of this compound in solution.
1D NMR (¹H and ¹³C): ¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. For this compound, the spectrum would be complex, showing characteristic signals for the polyene chain protons, the polyol region, and the mycosamine (B1206536) sugar moiety. A key diagnostic signal would be a singlet, typically in the 3-4 ppm range, corresponding to the three protons of the newly introduced O-methyl group (-OCH₃). ¹³C NMR spectroscopy complements this by providing a signal for each unique carbon atom, including the carbonyl carbon of the lactone, the sp² carbons of the polyene, and the sp³ carbons of the polyol and sugar regions. The presence of the methyloxime carbon would further confirm the modification.
2D NMR: Due to the spectral complexity, 2D NMR experiments are essential for unambiguous signal assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments, such as linking the mycosamine sugar to the macrolide ring.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the proton connectivity throughout the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing critical information about the molecule's relative stereochemistry and preferred conformation in solution.
| NMR Technique | Primary Application for this compound Characterization |
| ¹H NMR | Identifies proton environments; confirms the presence of the O-methyl group. |
| ¹³C NMR | Details the carbon framework; confirms the presence of the methyloxime carbon. |
| HSQC | Provides direct one-bond C-H correlations for unambiguous assignments. |
| HMBC | Establishes long-range C-H connectivity to build the molecular structure. |
| NOESY | Elucidates 3D structure and stereochemistry through spatial proton proximities. |
Mass Spectrometry (MS) for Compound Identification and Metabolite Profiling
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) provide a highly accurate mass measurement. This allows for the calculation of the precise elemental formula, serving as a primary method for confirming the compound's identity and purity.
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion of this compound is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint, revealing information about the connectivity of the molecule, such as the loss of the mycosamine sugar or water molecules from the polyol chain. This data is invaluable for confirming the proposed structure.
Metabolite Profiling: When combined with a separation technique like liquid chromatography (LC-MS), mass spectrometry is a powerful tool for studying the metabolism of the compound. It can be used to detect and identify potential metabolites in complex biological matrices, providing insight into the compound's stability and biotransformation pathways.
X-ray Crystallography for Atomic-Level Structural Determination of Compound and Complexes
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields an electron density map from which the exact position of each atom can be determined. For this compound, a successful crystallographic analysis would provide unambiguous confirmation of its absolute stereochemistry, bond lengths, bond angles, and solid-state conformation. Furthermore, co-crystallization of the compound with its biological target, such as ergosterol (B1671047), could provide invaluable atomic-level insights into their binding interactions, helping to explain its mechanism of action.
Advanced Molecular Imaging Technologies
Advanced molecular imaging techniques could potentially be employed to visualize the distribution and interaction of this compound within fungal cells. For instance, by conjugating a fluorescent probe to the molecule, techniques like confocal fluorescence microscopy could be used to track its localization to the fungal cell membrane. While not a primary structural elucidation tool, such methods provide crucial spatial and temporal information about the compound's behavior in a biological context, linking its chemical properties to its cellular function.
In Vitro Antifungal Susceptibility Testing Standards and Innovations
Determining the in vitro activity of this compound against a range of fungal pathogens is essential for evaluating its potential as an antifungal agent. This is achieved using standardized methodologies to ensure data is reproducible and comparable.
Reference Broth Microdilution and Agar-Based Methods
Broth Microdilution: The reference method for antifungal susceptibility testing, standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), is broth microdilution. This quantitative method involves preparing two-fold serial dilutions of this compound in a liquid growth medium within a microtiter plate. Each well is then inoculated with a standardized suspension of a fungal isolate. Following incubation, the plates are examined to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Agar-Based Methods: Agar-based methods provide a qualitative or semi-quantitative alternative. The disk diffusion method involves placing a paper disk impregnated with a specific amount of the compound onto an agar (B569324) plate swabbed with the fungal isolate. The size of the zone of growth inhibition around the disk provides a measure of the organism's susceptibility. Another method, the Etest, uses a plastic strip with a continuous gradient of the antifungal agent. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read directly from a printed scale on the strip where the edge of the inhibition zone intersects it.
| Testing Method | Description | Primary Result |
| Broth Microdilution | Serial dilutions of the compound in liquid media are inoculated with a standardized fungal suspension. | Minimum Inhibitory Concentration (MIC): The lowest concentration that inhibits visible growth. |
| Agar Disk Diffusion | A compound-impregnated disk is placed on an inoculated agar plate. | Zone of Inhibition Diameter: The size of the clearing around the disk indicates susceptibility. |
| Etest (Gradient Diffusion) | A plastic strip with a predefined concentration gradient of the compound is placed on an inoculated agar plate. | MIC: Read directly from the scale on the strip at the intersection of the inhibition ellipse. |
Development of High-Throughput Screening Assays
High-throughput screening (HTS) is a critical methodology for the discovery of new antifungal agents and for characterizing the activity of compounds like this compound. The development of robust HTS assays enables the rapid evaluation of large libraries of chemical compounds or natural product extracts for their potential to inhibit fungal growth.
Key steps in the development of an HTS platform for antifungal screening include:
Standardization of conidia production: A standardized method for producing fungal spores (conidia) is the foundational step for ensuring assay reproducibility.
Optimization of assay conditions: This involves evaluating different media formulations (e.g., SDB and RPMI-1640), inoculum concentrations, and the tolerance of fungal strains to solvents like dimethyl sulfoxide (B87167) (DMSO). Dose-response curves for control antifungals, such as the parent compound Amphotericin B, are also established. mdpi.com
Miniaturization and automation: Assays are typically performed in 96- or 384-well microtiter plates to increase throughput. mdpi.com Measurements such as absorbance at 620 nm can be used to assess growth inhibition, while fluorescence intensity after the addition of a viability dye like resazurin (B115843) can be monitored to evaluate cell viability. mdpi.com
Validation: The finalized assay conditions are validated by testing a set of known antifungal agents and screening a library of compounds. mdpi.com Quality control parameters, such as the Z'-factor and signal-to-background ratios, are determined to ensure the robustness of the assay. mdpi.com
Modern HTS approaches also include the development of high-density microarray platforms, where nano-biofilms of fungal species like Candida albicans can be grown. utsa.edu These platforms allow for the simultaneous screening of hundreds to thousands of compounds, significantly reducing reagent use and analysis time. utsa.edu
| Assay Parameter | Condition/Method | Purpose | Reference |
|---|---|---|---|
| Platform | 96-well microtiter plates | Miniaturization for high-throughput | mdpi.com |
| Growth Assessment | Absorbance (620 nm) | Quantify fungal growth inhibition | mdpi.com |
| Viability Assessment | Resazurin-based fluorescence | Determine cell viability | mdpi.com |
| Control Compound | Amphotericin B | Establish a baseline for antifungal activity | mdpi.com |
| Advanced Platform | Nano-biofilm microarray | Increase throughput and reduce costs | utsa.edu |
Advanced Cellular and Molecular Biology Techniques
Gene Expression Analysis (e.g., qPCR, RNA Sequencing) for Pathway Perturbations
Gene expression analysis is a powerful tool to elucidate the molecular mechanisms of action of antifungal compounds like this compound. Techniques such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) can identify changes in gene expression profiles in fungal cells upon treatment with the compound.
Studies on Amphotericin B and its derivatives have revealed significant alterations in the expression of genes involved in several key pathways:
Ergosterol biosynthesis: A primary target of polyene antifungals is ergosterol in the fungal cell membrane. nih.gov Transcriptomic studies have shown that resistance to Amphotericin B can be associated with the upregulation of genes in the ergosterol biosynthesis pathway, such as ERG5, ERG6, and ERG25. scispace.com
Cell stress response: Exposure to Amphotericin B can induce the expression of cell stress genes, indicating the activation of cellular defense mechanisms. scispace.com
Drug transport: Changes in the expression of genes encoding drug transporters can also contribute to resistance by actively effluxing the compound from the cell. nih.gov
RNA-seq analysis of Amphotericin B-resistant and -sensitive isolates of Candida auris has demonstrated a pronounced enrichment of genes involved in lipid and ergosterol biosynthesis, adhesion, and chromatin remodeling in the resistant strains. nih.govnih.gov
| Gene Category | Specific Genes (Examples) | Observed Change in Resistant Strains | Reference |
|---|---|---|---|
| Ergosterol Biosynthesis | ERG5, ERG6, ERG25 | Upregulation | scispace.com |
| Cell Stress | DDR48, RTA2 | Upregulation | scispace.com |
| Drug Transport | - | Enrichment of gene expression | nih.gov |
| Adhesion | - | Enrichment of gene expression | nih.gov |
Flow Cytometry for Analyzing Cellular Processes (e.g., Reactive Oxygen Species Production, Mitochondrial Membrane Potential, Cell Cycle)
Flow cytometry is a versatile technique for analyzing the effects of antifungal compounds on various cellular processes at the single-cell level.
Reactive Oxygen Species (ROS) Production: Amphotericin B is known to induce the intracellular accumulation of reactive oxygen species (ROS). nih.gov This can be quantified using fluorescent probes like dihydrofluorescein diacetate (DHF), which becomes fluorescent upon oxidation by ROS. nih.gov The resulting fluorescence can be measured by flow cytometry to determine the level of ROS production in response to the compound. nih.govresearchgate.net Studies have shown that ROS production is a universal mechanism of action for Amphotericin B against pathogenic yeasts and contributes to its fungicidal effect. nih.govresearchgate.net
Mitochondrial Membrane Potential: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. Cationic dyes such as JC-1 can be used to assess changes in ΔΨm. researchgate.net In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a depolarized mitochondrial membrane, JC-1 remains as monomers and emits green fluorescence. Flow cytometry can be used to quantify the ratio of red to green fluorescence, providing a measure of mitochondrial membrane depolarization. researchgate.net
Cell Cycle: Flow cytometry is widely used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.com This is typically done by staining the cells with a DNA-binding dye, such as propidium (B1200493) iodide, and measuring the fluorescence intensity, which is proportional to the DNA content. researchgate.net Treatment with Amphotericin B has been shown to induce cell cycle arrest in the G2/M phase in yeast. researchgate.net
Confocal and Electron Microscopy for Morphological and Subcellular Analysis
Microscopy techniques are invaluable for visualizing the morphological and subcellular effects of antifungal agents.
Confocal Microscopy: This technique allows for high-resolution imaging of fluorescently labeled molecules within cells. It can be used to determine the subcellular localization of a compound or its target. For instance, fluorescently labeled liposomal formulations of Amphotericin B have been shown to localize to sites of fungal infection. nih.gov
Electron Microscopy (EM): EM provides ultra-high-resolution images of cellular structures. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have been used to visualize the damage caused by Amphotericin B to fungal cells. Studies have shown that Amphotericin B can cause significant changes in the morphology of Candida albicans cells, including membrane disruption and the formation of pores. nih.govacs.org
Computational Chemistry and In Silico Modeling
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations provide insights into the interactions between a ligand, such as this compound, and its biological target at the atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target molecule. Molecular docking studies have been used to investigate the interaction of Amphotericin B with ergosterol, the primary sterol in fungal cell membranes. researchgate.net These studies have shown that Amphotericin B has a high affinity for ergosterol, which is consistent with its mechanism of action. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the time-dependent behavior of molecular systems. They can provide detailed information about the conformational changes and interactions of a ligand-target complex. nih.gov Comparative MD simulations of Amphotericin B with cholesterol (found in mammalian cells) and ergosterol have revealed that the interaction between the antibiotic and ergosterol is more specific and results in a more stable ion channel. nih.gov This difference in interaction is believed to be the basis for the selective toxicity of Amphotericin B towards fungal cells. nih.govnih.gov
| Computational Method | Application to Amphotericin B and its Derivatives | Key Findings | Reference |
|---|---|---|---|
| Molecular Docking | Predicting the binding orientation with ergosterol. | High binding affinity for ergosterol. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Analyzing the stability and properties of the Amphotericin B-sterol complex in a membrane environment. | More specific and stable interaction with ergosterol compared to cholesterol, leading to a more stable ion channel. | nih.govnih.gov |
Cheminformatics for Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity. For polyene macrolides like Amphotericin B and its derivatives, QSAR can be a powerful tool to predict antifungal efficacy and toxicity, guiding the synthesis of new analogs with improved therapeutic profiles.
In a typical QSAR study for Amphotericin B derivatives, a dataset of compounds with known structures and biological activities (e.g., minimum inhibitory concentrations against various fungal strains) is compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
For instance, a study on various Amphotericin B derivatives might utilize descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and molecular surface area. These descriptors are then used to build a mathematical model that predicts the biological activity. An artificial neural network was used to evaluate the structure-activity relationship for Amphotericin B derivatives, highlighting the utility of computational approaches in this area semanticscholar.org.
Table 1: Exemplary Molecular Descriptors for QSAR Analysis of Amphotericin B Analogs
| Descriptor | Description | Potential Impact on Activity |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Can influence solubility, absorption, and distribution. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Affects membrane permeability and interaction with ergosterol. |
| Hydrogen Bond Donors/Acceptors | The number of atoms that can donate or accept a hydrogen bond. | Crucial for interactions with target molecules and solubility. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Predictive Modeling for Biological Activity and Pharmacological Profiles
Predictive modeling extends beyond QSAR to forecast a wider range of biological activities and pharmacological properties, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and toxicity. These models are instrumental in the early stages of drug discovery, helping to prioritize candidates for further development.
For a hypothetical derivative like this compound, predictive models could be employed to estimate its antifungal spectrum, potential for hemolysis (a key toxicity concern for Amphotericin B), and its metabolic stability. These models are often built using machine learning algorithms trained on large datasets of known compounds.
Pharmacokinetic and pharmacodynamic (PK/PD) modeling is a specific type of predictive modeling that helps in understanding the relationship between drug concentration and its effect over time. For Amphotericin B, PK/PD models have been used to optimize dosing regimens and to understand the exposure-response relationship against various Candida species. Such models have determined that the AUC0-24/MIC and Cmax/MIC ratios are key parameters correlated with the antifungal effect of Amphotericin B colloidal dispersion in rat models of invasive candidiasis nih.gov.
Table 2: Predictive Pharmacological Profile for a Hypothetical Amphotericin B Derivative
| Pharmacological Parameter | Predicted Outcome | Implication |
|---|---|---|
| Antifungal Activity (MIC) | Low µg/mL range against key pathogens | Potentially effective antifungal agent |
| Hemolytic Activity | Reduced compared to Amphotericin B | Improved safety profile |
| Plasma Protein Binding | High | May affect distribution and free drug concentration |
| Metabolic Stability | Moderate | Influences dosing frequency |
Genetic Engineering and Functional Genomics in Fungal Models
Understanding the genetic basis of fungal responses to antifungal agents is paramount for developing strategies to overcome drug resistance. Genetic engineering and functional genomics provide powerful tools to investigate these mechanisms in fungal models like Saccharomyces cerevisiae and pathogenic species such as Candida albicans and Aspergillus fumigatus.
Gene Deletion and Overexpression Studies to Elucidate Resistance Mechanisms
Gene deletion and overexpression studies are classical genetic approaches to identify genes involved in drug resistance. In the context of Amphotericin B, researchers have used these techniques to uncover the roles of various genes in modulating susceptibility.
For example, studies in Saccharomyces cerevisiae have identified that the deletion of genes involved in ergosterol biosynthesis, the primary target of Amphotericin B, can lead to resistance. Conversely, overexpression of certain genes, such as those encoding efflux pumps, might also contribute to reduced susceptibility. A high-copy-number genomic DNA library screening in S. cerevisiae identified the PDR16 and PMP3 genes as being involved in tolerance to Amphotericin B nih.gov. These genes are known to have roles in plasma membrane lipid dynamics nih.gov.
CRISPR-Cas9 Based Genome Editing for Targeted Modifications
The advent of CRISPR-Cas9 technology has revolutionized genetic engineering, allowing for precise and efficient targeted modifications of the fungal genome. This tool can be used to create specific gene knockouts, insertions, or edits to study their impact on Amphotericin B susceptibility.
Genome-wide CRISPR-Cas9 screens have been developed to systematically identify genes that, when disrupted, confer resistance or sensitivity to Amphotericin B. For instance, a CRISPR-Cas9 screen in Leishmania infantum identified that sgRNAs targeting the sterol 24 C-methyltransferase genes were enriched in the presence of Amphotericin B, indicating their role in resistance nih.govasm.org. Such screens provide a comprehensive view of the genetic landscape of drug resistance.
Table 3: Key Genes Implicated in Amphotericin B Resistance Identified Through Genetic Screens
| Gene/Gene Family | Function | Organism | Method of Identification |
|---|---|---|---|
| ERG genes | Ergosterol biosynthesis | Candida albicans, Saccharomyces cerevisiae | Gene deletion, sequencing |
| PDR16, PMP3 | Plasma membrane lipid dynamics | Saccharomyces cerevisiae | gDNA library screening nih.gov |
| Sterol 24 C-methyltransferase (SMT) | Ergosterol biosynthesis | Leishmania infantum | CRISPR-Cas9 screen nih.govasm.org |
| Fumarylacetoacetate hydrolase (FAH) family protein | Unknown direct role, associated with indel | Aspergillus fumigatus | k-mer-based GWAS frontiersin.org |
High-Throughput Screening of Fungal Mutant Libraries
High-throughput screening (HTS) of fungal mutant libraries allows for the rapid assessment of thousands of mutants for altered susceptibility to antifungal compounds. These libraries can be collections of single-gene deletion mutants or randomly generated mutants.
HTS assays have been developed to screen for compounds that are effective against filamentous forms of Candida albicans, which are often more resistant to antifungals nih.gov. Such assays can be adapted to screen mutant libraries to identify genes that are crucial for survival in the presence of Amphotericin B or its derivatives. The development of a robotic microtiter plate-based screening assay has facilitated the efficient discovery of antifungal drugs by mimicking the filamentous biofilm growth found in vivo nih.govoup.com.
The combination of HTS with genomic sequencing of resistant mutants can rapidly identify the genetic basis of resistance. This approach is invaluable for understanding the potential for resistance development to new derivatives like this compound and for identifying potential synergistic drug combinations.
Q & A
Q. What criteria ensure ethical and reproducible preclinical trials for Amphotericin B formulations?
- Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For nephrotoxicity studies, include hydration protocols and ion supplementation to mimic clinical mitigation strategies. Report animal weights, creatinine levels, and histological scoring metrics to align with ARRIVE guidelines .
Data Interpretation and Contradictions
Q. How should conflicting data on Amphotericin B’s renal toxicity across formulations be reconciled?
- Answer: Discrepancies may arise from differences in dosing (e.g., cumulative vs. single-dose) or hydration protocols. Meta-analyses should stratify studies by formulation, animal model, and nephroprotective measures. For example, proximal tubule sensitivity is consistent across studies, but distal tubule effects vary with hydration status .
Q. What factors contribute to variability in Amphotericin B’s antifungal efficacy in vivo vs. in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
